Imipenemoic acid

Descripción general

Descripción

Imipenemoic acid is a potent antibiotic belonging to the carbapenem class of beta-lactam antibiotics. It is known for its broad-spectrum activity against a wide range of bacteria, including those resistant to other antibiotics. This compound is often used in combination with cilastatin, an inhibitor of dehydropeptidase I, to prevent its rapid degradation in the kidneys.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Imipenemoic acid is synthesized through a series of chemical reactions starting from thienamycin, a naturally occurring antibiotic produced by the bacterium Streptomyces cattleya. The synthesis involves the formation of the N-formimidoyl derivative of thienamycin through a series of steps including oxidation, reduction, and substitution reactions.

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation processes to produce thienamycin, followed by chemical modifications to convert it into this compound. The process requires stringent control of reaction conditions to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Imipenemoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its synthesis and modification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles are employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include intermediates and by-products that are further purified to obtain the final this compound compound.

Aplicaciones Científicas De Investigación

Treatment of Severe Infections

Imipenem is particularly valuable in treating severe infections caused by multi-resistant bacteria. A study involving patients with nosocomial infections revealed a high success rate in treating conditions such as septicemia and meningitis, with a cure rate of approximately 77% in critically ill patients .

Use in Intensive Care Units (ICU)

In ICU settings, imipenem has been utilized for patients suffering from severe infections due to resistant Gram-negative bacilli. In one clinical trial, 22 patients treated with imipenem showed a rapid sterilization of cerebrospinal fluid (CSF) in cases of meningo-ventriculitis, highlighting its effectiveness against severe CNS infections .

Therapeutic Drug Monitoring

A pilot study investigated the feasibility of therapeutic drug monitoring (TDM) for imipenem using spent effluent instead of blood samples in critically ill patients undergoing continuous renal replacement therapy. This approach could optimize dosing and improve patient outcomes by ensuring adequate drug levels are maintained .

Pharmacological Properties

Imipenem's mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. Its stability against beta-lactamases produced by resistant bacteria further enhances its utility in clinical applications .

Case Studies and Clinical Trials

Comparación Con Compuestos Similares

Imipenemoic acid is compared with other carbapenem antibiotics such as meropenem, ertapenem, and doripenem. While all these compounds share similar mechanisms of action, this compound is unique in its high resistance to beta-lactamases, enzymes that degrade beta-lactam antibiotics. This makes it particularly effective against beta-lactamase-producing bacteria.

List of Similar Compounds

Meropenem

Ertapenem

Doripenem

Cilastatin: (often co-administered with this compound)

This compound continues to be a valuable antibiotic in the fight against bacterial infections, especially those caused by resistant strains. Its unique properties and broad-spectrum activity make it an essential tool in both clinical and research settings.

Actividad Biológica

Imipenemoic acid is a significant metabolite of the antibiotic imipenem, which belongs to the carbapenem class of beta-lactam antibiotics. Understanding the biological activity of this compound is crucial for evaluating its role in antibiotic resistance and its enzymatic interactions. This article synthesizes findings from various studies, emphasizing enzymatic activity, metabolic pathways, and implications for antibiotic resistance.

Overview of this compound

This compound is formed through the hydrolysis of imipenem, primarily by bacterial enzymes. Its structural characteristics and biological activities are essential for comprehending its role in microbial resistance mechanisms.

Enzymatic Hydrolysis and Activity

Recent studies have demonstrated that this compound can be produced by various beta-lactamase enzymes, which are critical in bacterial resistance to antibiotics. The hydrolysis of imipenem to this compound has been extensively characterized:

These enzymes demonstrate varying efficiencies in hydrolyzing imipenem, with ThnS showing a notably higher activity compared to other known beta-lactamases.

Biological Implications

This compound's production is not merely a metabolic byproduct; it plays a role in bacterial survival strategies against antibiotic treatments. The hydrolytic activity of beta-lactamases leads to decreased efficacy of beta-lactam antibiotics, contributing to the growing issue of antibiotic resistance.

Case Studies

-

Study on Hydrolysis Mechanisms :

- A study investigating the hydrolysis of imipenem by recombinant E. coli strains expressing various beta-lactamases found that this compound was detected as a primary metabolite after 24 hours. This suggests that bacterial strains equipped with these enzymes can effectively neutralize the antibiotic's action .

- Electrochemical Behavior Analysis :

Research Findings

The biological activity of this compound extends beyond mere hydrolysis; it also involves interactions with various biological systems:

- Ribonuclease Activity : Some studies have indicated that certain enzymes capable of hydrolyzing imipenem also exhibit ribonuclease activity, suggesting potential roles in RNA metabolism within bacterial cells .

- Environmental Persistence : Research has shown that this compound can persist in natural water systems, raising concerns about environmental impacts and the potential for developing resistant microbial populations .

Propiedades

IUPAC Name |

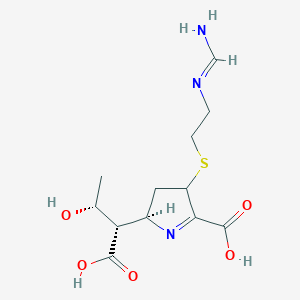

(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEWNUMDSNUHAH-AIPQFCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197869-90-1 | |

| Record name | Imipenemoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPENEMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.